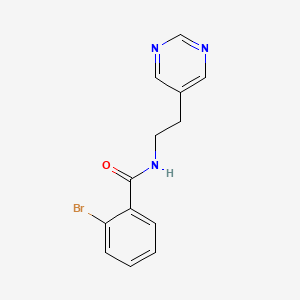

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTITLUOXNJTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the bromination of N-(2-(pyrimidin-5-yl)ethyl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would include the preparation of N-(2-(pyrimidin-5-yl)ethyl)benzamide followed by its bromination. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide, while coupling reactions would result in biaryl or diaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

Biological Studies: The compound can be used to study the interactions of brominated benzamides with biological targets, such as enzymes or receptors.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural variations among benzamide derivatives include substitutions on the aromatic ring, linker groups, and heterocyclic termini. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom, which significantly influences its reactivity and biological interactions. The presence of the pyrimidine moiety enhances its potential for targeting various biological pathways.

The biological activity of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which may enhance binding affinity and specificity compared to other halogens like chlorine or fluorine.

Biological Activity Overview

Research indicates that 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties, particularly as an intermediate in synthesizing more complex pharmaceutical agents targeted at cancer cells.

- Antiviral Properties : There is emerging evidence that compounds with similar structures exhibit antiviral activities, indicating potential applications for 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide in developing antiviral therapies.

- Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes involved in critical biological processes, which could be useful in treating diseases linked to enzyme dysfunction .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds helps elucidate the unique properties of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide:

| Compound Name | Halogen Type | Biological Activity | Notable Features |

|---|---|---|---|

| 2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide | Chlorine | Moderate anticancer activity | Less polarizable than bromine |

| 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide | Fluorine | Limited enzyme inhibition | Smaller size affects binding |

| 2-iodo-N-(2-(pyrimidin-5-yl)ethyl)benzamide | Iodine | Potential antimicrobial activity | Larger size may hinder interactions |

The unique presence of bromine in 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide enhances its reactivity and binding interactions compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide:

- Anticancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

- Enzyme Interaction Studies : Research has shown that the compound can effectively bind to specific enzymes, modulating their activity. For instance, it has been tested against GSK-3β and shown promising inhibitory effects at nanomolar concentrations .

- Antiviral Activity : Preliminary assays indicate that compounds related to this structure may exhibit antiviral properties against specific viral strains, warranting further investigation into their therapeutic potential.

Q & A

Basic: What methodologies are recommended for determining the crystal structure of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 123 K) to minimize thermal motion artifacts .

- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase problem resolution and SHELXL for refinement) .

- Validation : Check for R-factor consistency (<0.05) and mean C–C bond length deviations (~0.004 Å) .

Table 1 : Example Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | P21/c |

| R-factor | 0.034 |

| Temperature (K) | 123 |

| Data-to-parameter ratio | 16.0 |

Basic: What synthetic strategies are effective for preparing 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

Answer:

A typical route involves:

Amide Coupling : React 2-bromobenzoic acid with 2-(pyrimidin-5-yl)ethylamine using coupling agents like HATU or EDCI in DMF .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Characterization : Confirm purity via HPLC (>95%) and structural identity via H/C NMR and HRMS .

Note : Bromine substitution on the benzamide ring may require optimization to avoid side reactions during coupling .

Advanced: How can researchers design experiments to evaluate the antibacterial potential of this compound?

Answer:

Based on structurally related benzamides ( ):

- Target Identification : Screen against bacterial acps-pptase enzymes using fluorescence-based activity assays (IC50 determination) .

- Mechanistic Studies :

- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Use transcriptomics (RNA-seq) to identify disrupted pathways (e.g., fatty acid biosynthesis) .

- Resistance Profiling : Serial passage experiments to monitor mutation rates in bacterial strains exposed to sub-inhibitory concentrations .

Table 2 : Example Enzyme Inhibition Data (Hypothetical)

| Enzyme Target | IC50 (µM) | Assay Type |

|---|---|---|

| S. aureus acps-pptase | 2.1 ± 0.3 | Fluorescence |

| E. coli acps-pptase | 5.4 ± 1.2 | Fluorescence |

Advanced: How should contradictions in reported biological activities (e.g., antibacterial vs. anticancer) be resolved?

Answer:

- Comparative Studies : Test the compound under standardized conditions (e.g., pH, serum concentration) across multiple cell lines (bacterial and mammalian) .

- SAR Analysis : Synthesize analogs (e.g., replace bromine with chlorine) to isolate structural determinants of activity .

- Off-Target Screening : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended targets .

Example : highlights dual kinase inhibition (DAPK1/CSF1R) in neurodegenerative models, suggesting a need to evaluate selectivity via kinase panel screens.

Methodological: What analytical techniques are suitable for identifying metabolites of this compound?

Answer:

- Metabolite Profiling : Use high-resolution LC-MS/MS (Q-TOF) with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Structural Elucidation : Combine H NMR and 2D-COSY to resolve hydroxylated or demethylated metabolites (e.g., para-OH derivatives) .

- Quantification : Validate with stable isotope-labeled internal standards (e.g., C-benzamide analogs) .

Table 3 : Example Metabolite Data (from )

| Metabolite | m/z (Observed) | Proposed Structure |

|---|---|---|

| M1 | 362.0421 | Hydroxylated at benzamide |

| M2 | 346.0767 | De-brominated derivative |

Advanced: How can computational methods enhance the study of this compound’s mechanism?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with acps-pptase (PDB: 3TGP) or kinases (e.g., DAPK1) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Key Finding : highlights pyrimidine-ethynylbenzamide analogs as kinase inhibitors, suggesting similar pharmacophore features in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.